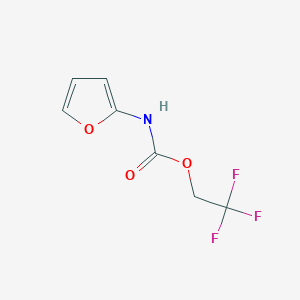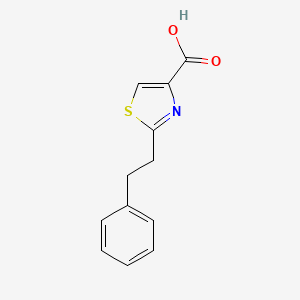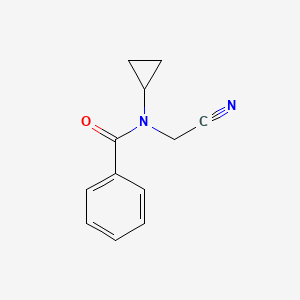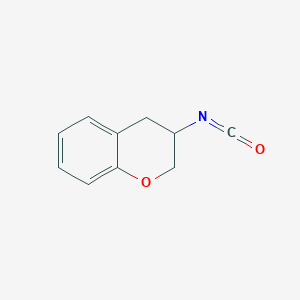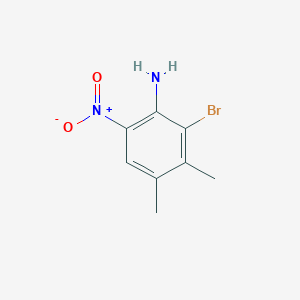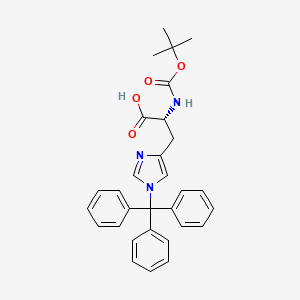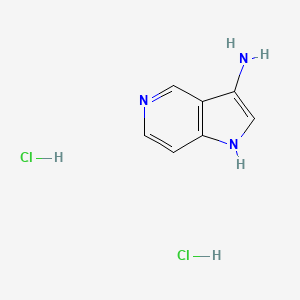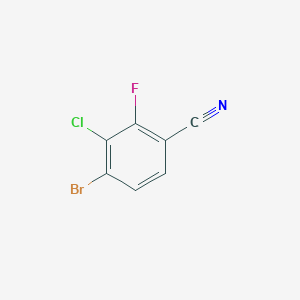![molecular formula C12H13FN4 B1373848 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159542-76-3](/img/structure/B1373848.png)
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug design and discovery . The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a promising candidate for various applications in scientific research and industry .
Mechanism of Action
Target of Action
Triazolo[4,3-a]pyrazine derivatives have been found to exhibit a wide range of biological activities, such as antidiabetic , antibacterial , and anticancer activities. These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by triazolo[4,3-a]pyrazine derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to diabetes, bacterial infections, and cancer, among others .
Result of Action
One study found that a compound with a similar structure exhibited excellent antiproliferative activities against certain cancer cell lines . This suggests that the compound could potentially induce changes at the molecular and cellular levels that inhibit the proliferation of these cells.
Biochemical Analysis
Biochemical Properties
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition properties, particularly against c-Met kinase, which is crucial for its potential anticancer activity . Additionally, it has shown interactions with other biomolecules, such as bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, the compound has demonstrated significant anti-tumor activity . It influences cell function by inhibiting c-Met kinase, leading to reduced cell proliferation and induction of apoptosis . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits c-Met kinase by binding to its active site, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cell signaling pathways that are essential for cell growth and survival. Additionally, the compound may induce changes in gene expression, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for sustained biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated consistent anticancer and antibacterial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe and effective use . These dosage-dependent effects are critical for determining the compound’s potential as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics . These interactions contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its biological activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-(2-fluorophenyl)methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with suitable reagents under basic conditions . The reaction conditions are mild, and the compound is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives such as:
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Compared to these compounds, 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJOVMGJJAJRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=CC=C3F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



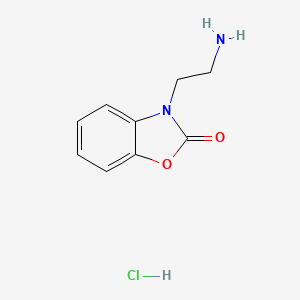
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
